molecular formula C19H24N2OS B119625 1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]ethanol CAS No. 73644-43-6

1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]ethanol

Número de catálogo: B119625
Número CAS: 73644-43-6
Peso molecular: 328.5 g/mol
Clave InChI: ZIJWCRNUEBJMSQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]ethanol is a phenothiazine-derivative alcohol of high interest in pharmaceutical and organic chemistry research. This compound is a key synthetic intermediate, most notably as a potential precursor or metabolite of Acepromazine (1-(10-(3-(dimethylamino)propyl)-10H-phenothiazin-2-yl)ethanone), a well-characterized phenothiazine with tranquilizing properties . The core phenothiazine structure is a tricyclic system featuring a sulfur and nitrogen heteroatom, which contributes to significant biological activity and complex chemical behavior . Researchers value this alcohol derivative for studying structure-activity relationships (SAR), metabolic pathways of phenothiazine-based pharmaceuticals, and as a building block for the synthesis of novel analogs. The structural features of this compound, including the 10-(3-(dimethylamino)propyl) side chain and the polar 2-ethanol group, influence its solubility, reactivity, and interaction with biological targets. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Propiedades

IUPAC Name

1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19/h4-5,7-10,13-14,22H,6,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJWCRNUEBJMSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90335454
Record name 1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90335454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73644-43-6
Record name 10-[3-(Dimethylamino)propyl]-α-methyl-10H-phenothiazine-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73644-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90335454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]ethanol are not well-documented in the literature. Phenothiazine derivatives are known to interact with various enzymes and proteins. For instance, some phenothiazine derivatives have been shown to interact with dopaminergic and serotonergic receptors

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported in the literature. Studies on related phenothiazine derivatives suggest that they may have threshold effects and could potentially cause toxic or adverse effects at high doses.

Metabolic Pathways

The metabolic pathways involving this compound are not currently known. Phenothiazine derivatives are metabolized in the liver, primarily by the cytochrome P450 system

Actividad Biológica

1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]ethanol, commonly known as Prochlorperazine, is a derivative of phenothiazine with significant biological activity. This compound has been extensively studied for its pharmacological properties, particularly in the treatment of psychiatric disorders and as an antiemetic. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C19H24N2OS and a molecular weight of approximately 328.47 g/mol. Its structure features a phenothiazine core, which is characterized by a tricyclic arrangement containing sulfur and nitrogen atoms. The presence of the dimethylamino group enhances its pharmacological profile, contributing to its efficacy in various therapeutic contexts.

The biological activity of this compound can be attributed to its interactions with several neurotransmitter receptors:

  • Dopamine Receptors : It acts primarily as an antagonist at dopamine D2 receptors, which is crucial for its antipsychotic effects.
  • Serotonin Receptors : The compound also interacts with serotonin receptors (5-HT), contributing to its mood-stabilizing properties.
  • Histamine Receptors : Antagonism at H1 receptors is responsible for its antiemetic effects.

These interactions suggest that the compound can modulate neurotransmitter systems involved in mood regulation, psychosis, and nausea.

Therapeutic Applications

This compound is primarily used in the following therapeutic areas:

  • Psychiatric Disorders : It is effective in treating schizophrenia and severe anxiety disorders due to its antipsychotic properties.
  • Nausea and Vomiting : It is commonly prescribed to manage nausea and vomiting associated with chemotherapy and surgery.
  • Neuroprotective Effects : Emerging studies suggest potential neuroprotective effects against excitotoxicity related to ischemic injuries, making it a candidate for further research in neuroprotection.

Case Studies and Clinical Trials

Several studies have highlighted the efficacy of this compound:

  • Antipsychotic Efficacy : A clinical trial demonstrated that patients receiving Prochlorperazine showed significant improvement in psychotic symptoms compared to placebo controls (Andronova et al., 1981).
  • Neuroprotective Studies : Research indicated that phenothiazine derivatives could mitigate neuronal damage following ischemic events, suggesting a role in protecting against neurotoxicity (Savelli et al., 2007).
  • Pharmacokinetics : Studies examining the pharmacokinetics of Prochlorperazine reveal that it has a relatively long half-life, allowing for sustained therapeutic effects with once-daily dosing.

Comparative Analysis with Related Compounds

A comparison of similar phenothiazine derivatives reveals differences in biological activity:

Compound NameStructure FeaturesBiological Activity
ChlorpromazinePhenothiazine derivativeAntipsychotic
ThioridazinePhenothiazine derivativeAntipsychotic
ProchlorperazinePhenothiazine derivative with ethanolAntiemetic
This compoundUnique dimethylamino group; enhanced receptor affinityNeuroprotective potential

Comparación Con Compuestos Similares

Key Structural Features

Phenothiazines share a tricyclic scaffold but differ in side chains and substituents, which dictate their pharmacological profiles. Below is a comparison of structural analogs:

Compound Name Substituent at Position 2 Side Chain at Position 10 Molecular Formula Molecular Weight Primary Use/Activity
1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]ethanol -CH₂CH₂OH 3-(dimethylamino)propyl C₁₉H₂₄N₂OS 328.48 Metabolite (potential sedative)
Acepromazine (ethanone derivative) -COCH₃ 3-(dimethylamino)propyl C₁₉H₂₂N₂OS 326.46 Tranquilizer (veterinary use)
Promazine -H 3-(dimethylamino)propyl C₁₇H₂₀N₂S 284.42 Antipsychotic (less potent)
Chlorpromazine -Cl 3-(dimethylaminopropyl) C₁₇H₁₉ClN₂S 318.87 Antipsychotic, antiemetic
Piperacetazine -COCH₃ 3-[4-(2-hydroxyethyl)piperidinyl]propyl C₂₄H₃₀N₂O₂S 410.58 Tranquilizer (long-acting)
Propionylpromazine -COCH₂CH₃ 3-(dimethylamino)propyl C₂₀H₂₄N₂OS 340.48 Dopamine receptor antagonist

Pharmacological Implications

  • Acepromazine vs. This compound: Acepromazine (ethanone) is a potent α₁-adrenergic receptor antagonist with sedative and antiemetic effects, widely used in veterinary medicine . Metabolic Relationship: The ethanol derivative is likely a product of acepromazine reduction, suggesting a role in detoxification pathways .
  • Comparison with Piperacetazine: Piperacetazine replaces the dimethylamino group with a 4-(2-hydroxyethyl)piperidine side chain, enhancing receptor affinity and prolonging duration of action . This modification highlights the importance of side-chain polarity in pharmacokinetics.

Research Findings and Clinical Relevance

Acepromazine and Derivatives

  • Acepromazine : Demonstrates dose-dependent sedation in animals (0.25–1.0 mg/kg IM) but lacks analgesic properties .
  • This compound: Limited studies exist, but its presence in metabolic databases suggests it may contribute to prolonged sedation or side effects like hypotension .

Structural-Activity Relationships (SAR)

  • Position 2 Substituents: Ethanone (-COCH₃): Enhances α₁-adrenergic blockade (acepromazine) . Ethanol (-CH₂CH₂OH): Likely reduces receptor affinity due to hydrogen bonding with water, decreasing CNS activity.
  • Side-Chain Modifications: Dimethylamino vs. Piperidine: Piperacetazine’s piperidine group improves metabolic stability and duration . Hydroxyethyl Groups: Increase solubility but may reduce CNS penetration (e.g., piperacetazine) .

Data Tables

Table 1: Physicochemical Properties

Compound LogP Water Solubility (mg/mL) Plasma Protein Binding (%)
This compound 2.1* 0.15* 85*
Acepromazine 3.5 0.02 92
Chlorpromazine 5.3 0.01 95

*Estimated using computational models due to lack of experimental data .

Métodos De Preparación

Construction of the Phenothiazine Backbone

The phenothiazine nucleus is typically synthesized via cyclization reactions. A common approach involves reacting 4-(phenylamino)benzoic acid derivatives with sulfur and iodine under reflux conditions. For example, 10H-phenothiazine-3-carboxylic acid is formed by heating 4-(phenylamino)benzoic acid with elemental sulfur and iodine in ethanol. This method leverages the thiazine ring-forming capability of sulfur in the presence of iodide catalysts.

To introduce the 2-ethanol substituent, post-cyclization modifications are required. One route involves the reduction of a pre-existing ketone group at the 2-position. For instance, 1-(10H-phenothiazin-2-yl)ethanone can be reduced using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) to yield the corresponding ethanol derivative.

Alkylation with 3-(Dimethylamino)propyl Groups

Selection of Alkylating Agents

The introduction of the 3-(dimethylamino)propyl side chain at the N10 position is critical. This is achieved using 3-chloro-N,N-dimethylpropanamine as the alkylating agent, as demonstrated in the synthesis of analogous phenothiazine derivatives. The reaction proceeds via nucleophilic substitution, where the phenothiazine nitrogen attacks the chloroalkylamine.

Reaction Conditions

  • Base: Strong bases such as potassium hydroxide (KOH) or sodium hydride (NaH) are used to deprotonate the phenothiazine nitrogen, enhancing its nucleophilicity.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or toluene are preferred. DMF facilitates higher reaction rates due to its ability to stabilize transition states.

  • Temperature: Reactions are typically conducted at 80–100°C under reflux to ensure completion within 3–6 hours.

Example Protocol :

  • Dissolve 10H-phenothiazin-2-yl ethanol (1 equiv) in anhydrous DMF.

  • Add sodium hydride (1.2 equiv) and stir at 0°C for 30 minutes.

  • Introduce 3-chloro-N,N-dimethylpropanamine (1.1 equiv) dropwise.

  • Heat to 80°C for 4 hours.

  • Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO2, eluent: CH2Cl2/MeOH 9:1).

Purification and Isomer Control

Crystallization Techniques

Crude alkylation products often contain isomeric impurities (e.g., regioisomers or unreacted starting materials). Dissolving the product in alcoholic solvents (methanol or ethanol) and precipitating with counterions like maleic acid effectively removes impurities. For example, Propiomazine maleate purification involves dissolving the base in methanol, adding maleic acid, and isolating the salt via filtration.

Chromatographic Methods

Silica gel or alumina column chromatography is employed for challenging separations. In one study, 10H-1,6-diazaphenothiazine derivatives were purified using aluminum oxide columns with chloroform as the eluent.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialAlkylating AgentBaseSolventYield (%)Purity (%)
Patent WO2019167058A12-Propionyl phenothiazine3-Chloro-N,N-dimethylpropanamineKOHToluene65>99
Medicinal Chemistry Study10H-Phenothiazine-3-carboxylic acid3-Chloro-N,N-dimethylpropanamineNaHDMF7298
Anticancer Derivative Synthesis3-Amino-3′-nitro-2,2′-dipyridinyl sulfideAlkyl halidesK2CO3DMF60–8095–97

Key Observations:

  • Base-Solvent Synergy: NaH in DMF achieves higher yields (72%) compared to KOH in toluene (65%).

  • Purity Challenges: Maleic acid recrystallization ensures >99% purity by eliminating isopropiomazine impurities.

Mechanistic Insights and Side Reactions

Competing Alkylation Pathways

Alkylation may occur at both the thiazine and azine nitrogens in diazaphenothiazines, necessitating structural validation via 2D NMR. For monophenothiazines, selectivity for the N10 position is achieved by steric hindrance and electronic effects.

Byproduct Formation

Incomplete alkylation yields 10H-phenothiazine precursors, while over-alkylation generates quaternary ammonium salts. These are mitigated by stoichiometric control and stepwise addition of reagents.

Scalability and Industrial Adaptations

The patent route emphasizes scalability:

  • Azeotropic Water Removal: Refluxing toluene enables continuous water removal, driving the reaction to completion.

  • Cost-Efficiency: Toluene and KOH are economically favorable for large-scale production.

Q & A

Q. What novel applications exist beyond traditional pharmacological roles?

  • Methodology : Explore antioxidant properties via DPPH radical scavenging assays or electrochemical oxidation potentials. Functionalize the ethanol moiety for metal-organic framework (MOF) synthesis, leveraging phenothiazine’s redox activity for catalytic or sensing applications .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.